molecular formula C9H6O2 B1361060 5-Ethynyl-benzo[1,3]dioxole CAS No. 57134-53-9

5-Ethynyl-benzo[1,3]dioxole

Cat. No. B1361060
CAS RN: 57134-53-9
M. Wt: 146.14 g/mol
InChI Key: XMXCRJLWEKHZAV-UHFFFAOYSA-N
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Description

5-Ethynyl-benzo[1,3]dioxole is a chemical compound with the molecular formula C9H6O2 . It has an average mass of 146.143 Da and a monoisotopic mass of 146.036774 Da .


Synthesis Analysis

The synthesis of compounds related to 5-Ethynyl-benzo[1,3]dioxole has been reported in several studies . For instance, a series of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The synthesis was based on various techniques including multinuclear NMR, IR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of 5-Ethynyl-benzo[1,3]dioxole includes two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond . The compound has a molar refractivity of 39.9±0.4 cm³ .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethynyl-benzo[1,3]dioxole are not detailed in the search results, related compounds have been synthesized and evaluated for their antitumor activities .


Physical And Chemical Properties Analysis

5-Ethynyl-benzo[1,3]dioxole has a density of 1.2±0.1 g/cm³, a boiling point of 222.9±29.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound also has an enthalpy of vaporization of 44.1±3.0 kJ/mol and a flash point of 90.1±23.8 °C .

Scientific Research Applications

Anti-Proliferative and Antitumor Properties

5-Ethynyl-benzo[1,3]dioxole derivatives demonstrate significant anti-proliferative activities. For instance, a study synthesized novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines, showing potent anti-tumor activity against human cancer cell lines, indicating potential pharmaceutical applications after further investigation (Wu, Yang, Peng, & Sun, 2017).

Photoinitiators for Polymerization

1,3-Benzodioxole derivatives like 5-Ethynyl-benzo[1,3]dioxole have been employed as photoinitiators for free radical polymerization. A derivative, 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, has demonstrated capabilities as a caged one-component Type II photoinitiator (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Synthesis of Bioactive Compounds

Benzo[1,3]dioxole derivatives are also key in synthesizing bioactive compounds. The total synthesis of two new dihydrostilbenes, which demonstrated cytotoxicity toward human cancer cell lines, involved 5-(2-benzo[1,3]dioxole-5-ylethyl)-6-methoxy benzo[1,3]dioxole-4-ol and its derivative (Zhang et al., 2007).

Anticonvulsant Agents

Research has been conducted on 5-substituted benzo[d][1,3]dioxole derivatives as potential anticonvulsant agents. These compounds have shown promising activity in animal models, suggesting their potential therapeutic use in epilepsy (Dong et al., 2017).

Linkers for Metal-Organic Frameworks

Benzo[1,3]dioxole derivatives have been used in synthesizing linkers for metal-organic frameworks (MOFs), offering potential applications in ferroelectric materials and optical signal processing. Their structural properties, such as low rotational barriers and high dipole moments, make them suitable for these applications (Hamer et al., 2019).

HIV-1 Non-Nucleoside Reverse

Transcriptase Inhibitors (NNRTIs)5-Ethynyl-benzo[1,3]dioxole derivatives have been synthesized and tested for their potential as HIV-1 NNRTIs. Some compounds in this category have shown high activity against the HIV-1 strain, with promising inhibitory potency and specific reverse transcriptase inhibition (Li et al., 2020).

Detection of Carcinogenic Lead

(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, a derivative of 5-Ethynyl-benzo[1,3]dioxole, has been used for detecting carcinogenic lead. This compound has shown effectiveness in identifying lead via electrochemical methods, indicating its potential in environmental monitoring and public health (Rahman, Hussain, Arshad, & Asiri, 2020).

Fluorescent and Electrochromic Materials

Compounds containing 5-Ethynyl-benzo[1,3]dioxole exhibit fluorescent and electrochromic properties. For example, the synthesized polymer poly(5-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin) displayed blue-light emission with high redox activity, useful in optoelectronic applications (Baoyang et al., 2016).

Antimicrobial Agents

Research has demonstrated the antimicrobial properties of benzo[d][1,3]dioxole derivatives. These compounds have shown significant activity against various pathogenic gram-negative organisms, as well as Staphylococcus aureus and yeast species, suggesting their potential use in developing new antimicrobial agents (Moussa, Abdel Meguid, & El-Hawaary, 1981).

Novel Organoselenium Compounds

Novel organoselenium compounds incorporating benzo[d][1,3]dioxole have been synthesized, characterized, and analyzed for their potential applications. Their properties, such as thermal decomposition behavior, make them of interest in various scientific fields (Nagpal, Kumar, & Bhasin, 2015).

Future Directions

Research on compounds related to 5-Ethynyl-benzo[1,3]dioxole has shown potential in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Future research may continue to explore these areas and potentially uncover new applications for these compounds .

properties

IUPAC Name

5-ethynyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXCRJLWEKHZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205771
Record name 5-Ethynylbenzo-1,3-dioxole
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-benzo[1,3]dioxole

CAS RN

57134-53-9
Record name 5-Ethynyl-1,3-benzodioxole
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Record name 5-Ethynylbenzo-1,3-dioxole
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Record name 5-Ethynylbenzo-1,3-dioxole
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Record name 5-ethynylbenzo-1,3-dioxole
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Record name 5-Ethynyl-1,3-benzodioxole
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Synthesis routes and methods

Procedure details

To a solution of 5-(2,2-dibromo-vinyl)-benzo[1,3]dioxole (1.47 g, 5.0 mmol) in THF (10 mL) at −78° C. was added 2.0 M solution of n-butyllithium (5.5 mL, in cyclohexane) over 5 minutes period. After the addition completed, the reaction was stirred for 1 h, and then quenched with saturated NH4Cl. The mixture was allowed to warm up to room temperature. THF was removed. The aqueous was extracted with ethyl acetate. The organic layer was washed with water, brine, dried over Na2SO4, concentrated, and flash chromatographed on silica gel, eluting with DCM/hexane (5 to 10%) to give the title compound (0.64 g, 95% yield) as an orange oil. 1H NMR (CDCl3) δ 7.02 (dd, 1H, J=1.6, 8.1 Hz), 6.93 (d, 1H, J=1.6 Hz), 6.75 (d, 1H, J=8.0 Hz), 5.98 (s, 2H), 2.97 (s, 1H).
Quantity
1.47 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RX Deng, WY Zhou, XJ Deng, LD Sun - … Crystallographica Section E …, 2008 - scripts.iucr.org
In the title compound, C16H12O2, the non-H atoms are coplanar with a mean rms deviation of 0.0260 (2) Å. The deviations of the bond angles from normal values at the indenyl junction …
Number of citations: 8 scripts.iucr.org
J Lei, H Gao, M Huang, X Liu, Y Mao… - Chemical …, 2020 - pubs.rsc.org
An unprecedented Cu-catalyzed stereoselective alkylhydrazination reaction involving terminal alkynes, azocarboxylic esters as a nitrogen source, and dimethyl 2,2′-azobis(2-…
Number of citations: 5 pubs.rsc.org
T Kimura, Y Nishimura, N Ishida, H Momochi… - Tetrahedron …, 2013 - Elsevier
The reaction of (E)-2-aryl-1-chlorovinyl p-tolyl sulfoxides with lithium acetylides gave a variety of (Z)-3-arylhex-3-ene-1,5-diynes in yields of up to 80% with high stereoselectivity. The …
Number of citations: 13 www.sciencedirect.com

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